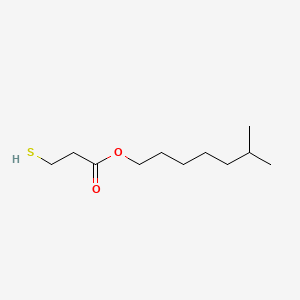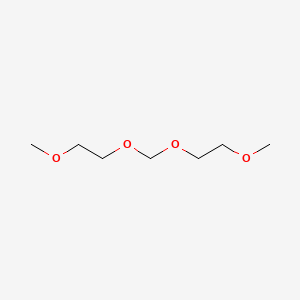
2,5,7,10-Tetraoxaundecane
Übersicht
Beschreibung
2,5,7,10-Tetraoxaundecane, also known as TOU, is an industrial solvent used in paints, inks, and cleaners . It is an eco-friendly alternative to harsher solvents such as NMP or methylene chloride . It has a molecular formula of C7H16O4 and a molecular weight of 164.2 .
Molecular Structure Analysis
The molecular structure of 2,5,7,10-Tetraoxaundecane is represented by the formula C7H16O4 . It has an average mass of 164.199 Da and a monoisotopic mass of 164.104858 Da .Physical And Chemical Properties Analysis
2,5,7,10-Tetraoxaundecane has a boiling point of 201.5°C at 1013 hPa, a freezing point of less than -65°C at 1013 hPa, and a flash-point of 88°C at 1013 hPa . It has a relative density of 0.9921 at 20°C, a vapour pressure of 0.022 kPa at 25°C, and a viscosity (kinematic) of 1.532 mm²/s at 25°C . It is fully miscible in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Broad Applications in Synthesis: The synthesis of 1,2,4,5-tetraoxanes using Re(2)O(7) as a catalyst is a significant development. This method allows for the high-yielding condensation of 1,1-dihydroperoxides with ketones or aldehydes, producing tetraoxanes, including those difficult to prepare via existing methods. This technique's versatility paves the way for a range of applications in chemical synthesis (Ghorai & Dussault, 2009).
Applications in Materials Science
- Electromechanical Actuators: Tetra(2,3-thienylene), a thiophene-fused [8]annulene, has shown potential in electromechanical actuators. This compound can undergo redox-induced dimensional changes, making it a promising candidate for single-molecule electromechanical actuators. Research indicates that its redox-induced conformational change is conserved upon dimerization, suggesting similar behavior in polymers (Marsella, Reid, Estassi, & Wang, 2002).
Applications in Photodynamic Therapy
- Advanced Photosensitizers: Developments in chemical modifications and formulation of photosensitizers like mTHPC (5,10,15,20-Tetrakis(3-hydroxyphenyl)chlorin) have led to advancements in photodynamic therapy. The modifications in its chemical structure, leading to nanoformulations and new derivatives, have expanded its application in therapeutic contexts (Senge, 2012).
Applications in Medicinal Chemistry
- Lead-Selective Electrodes: The development of lead-selective membrane electrodes using diazacrown ethers with thiophene side groups, such as DTDC, DTODC, and DTAODC, showcases the application of these compounds in detecting lead ions in environmental samples. This technology has potential applications in environmental monitoring and public health (Yang, Kumar, Chi, Hibbert, & Alexander, 1997).
Applications in Imaging
- Biomedical Imaging: The compound DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives have significantly impacted diagnostic imaging across major modalities like MR, PET, SPECT, and Fluorescence imaging. Its ability to complex various metal ions and easy modification for different disease states make it an invaluable tool in medical diagnostics (Stasiuk & Long, 2013).
Applications in Environmental Science
- Explosives Degradation: Research on the microbial degradation of explosives like TNT and nitramines (RDX, HMX) has revealed insights into the biotransformation and potential mineralization of these substances. This work is crucial for developing bioremediation strategies for contaminated sites (Hawari, Beaudet, Halasz, Thiboutot, & Ampleman, 2000).
Safety And Hazards
2,5,7,10-Tetraoxaundecane is a combustible liquid . In case of fire, use sand, carbon dioxide, or powder extinguisher for extinction . It may be harmful in contact with skin . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this substance .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-methoxy-2-(2-methoxyethoxymethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O4/c1-8-3-5-10-7-11-6-4-9-2/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRBKBNCFWPVJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196131 | |
| Record name | 2,5,7,10-Tetraoxaundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,7,10-Tetraoxaundecane | |
CAS RN |
4431-83-8 | |
| Record name | 2,5,7,10-Tetraoxaundecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4431-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis-methoxyethoxy methane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004431838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4431-83-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5225 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5,7,10-Tetraoxaundecane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5,7,10-Tetraoxaundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5,7,10-tetraoxaundecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.393 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS-METHOXYETHOXY METHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AU083F9GJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

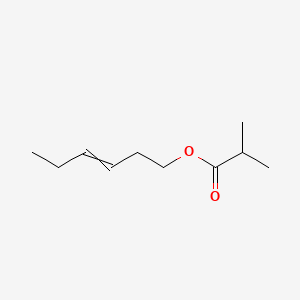
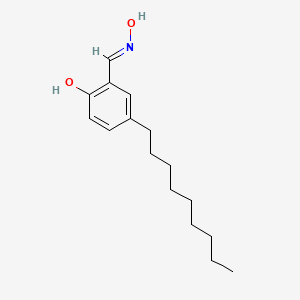
![Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl-](/img/structure/B1580809.png)
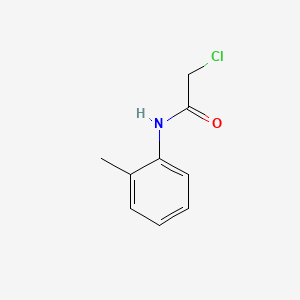


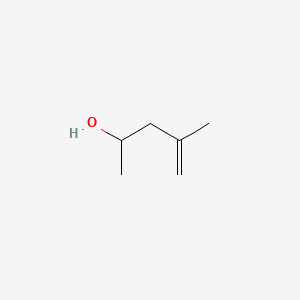
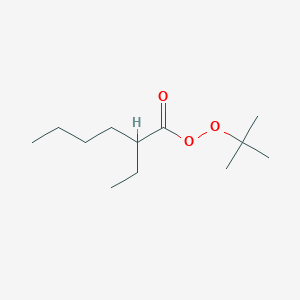
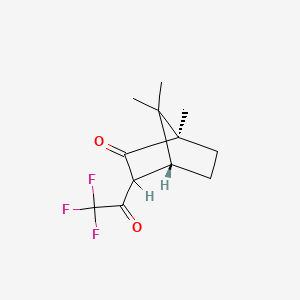
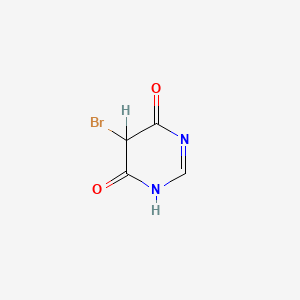
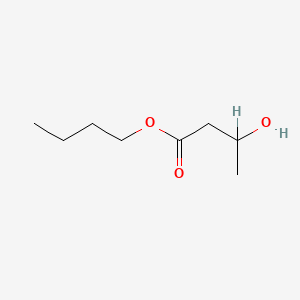
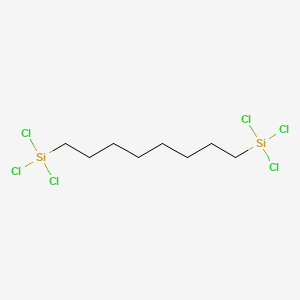
![N,N'-(2,5-dichloro-1,4-phenylene)bis[4-[[2-chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxynaphthalene-2-carboxamide]](/img/structure/B1580826.png)
